molecular formula C14H16ClN3O3 B2750455 4-chloro-5-[(2-hydroxyethyl)(methyl)amino]-2-(4-methoxyphenyl)-3(2H)-pyridazinone CAS No. 449778-65-8

4-chloro-5-[(2-hydroxyethyl)(methyl)amino]-2-(4-methoxyphenyl)-3(2H)-pyridazinone

Cat. No.: B2750455
CAS No.: 449778-65-8
M. Wt: 309.75
InChI Key: LRJCDJPRVJYJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-chloro-5-[(2-hydroxyethyl)(methyl)amino]-2-(4-methoxyphenyl)-3(2H)-pyridazinone” is a chemical compound with the molecular formula C14H16ClN3O3 and a molecular weight of 309.75 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C14H16ClN3O3. It includes a pyridazinone ring, which is a six-membered ring with two nitrogen atoms, and various functional groups attached to it, such as a chloro group (Cl), a methoxy group (OCH3), and a hydroxyethylamino group (NHCH2CH2OH) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 309.75 . Other properties such as boiling point, melting point, and density were not found in the retrieved data.

Scientific Research Applications

Herbicide Mechanism and Development

Research has shown that substituted pyridazinone compounds, including structures related to 4-chloro-5-[(2-hydroxyethyl)(methyl)amino]-2-(4-methoxyphenyl)-3(2H)-pyridazinone, inhibit photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. These findings have been applied in the development of new herbicides, enhancing their effectiveness and specificity. For example, modifications to the pyridazinone structure have resulted in compounds resistant to plant metabolic detoxication and possessing dual modes of action, including interference with chloroplast development, making them significantly more effective than previous generations of herbicides (Hilton et al., 1969).

Cardiotonic Agents

A series of [4-(substituted-amino)phenyl]pyridazinones, which include derivatives of this compound, has been synthesized and evaluated for their potential as cardiotonic agents. These compounds have shown potent inotropic activity, which could significantly impact the development of treatments for heart failure. The structure-activity relationships explored in these studies provide valuable insights into the design of new cardiotonic drugs (Okushima et al., 1987).

Antitumor Activity

The synthesis and evaluation of certain pyridazinone derivatives, including analogs of this compound, have demonstrated promising antitumor activities. These compounds exhibit significant effects against both leukemic and solid tumor cells in vitro and in vivo, indicating their potential as novel antineoplastic agents. Such findings open new avenues for cancer therapy research, particularly in the design and synthesis of targeted molecular frameworks (Nguyen et al., 1990).

Synthesis and Chemical Properties

The synthesis of pyridazinone derivatives, including 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinones, involves several steps that highlight the chemical properties and potential modifications of the compound for various applications. These synthetic pathways offer insights into the versatility of pyridazinone structures in chemical synthesis, potentially leading to new materials with varied biological and chemical properties (Soliman & El-Sakka, 2011).

Properties

IUPAC Name

4-chloro-5-[2-hydroxyethyl(methyl)amino]-2-(4-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-17(7-8-19)12-9-16-18(14(20)13(12)15)10-3-5-11(21-2)6-4-10/h3-6,9,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJCDJPRVJYJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C(=O)N(N=C1)C2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.